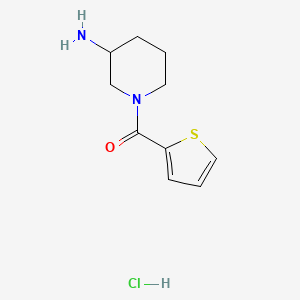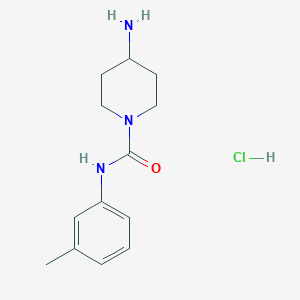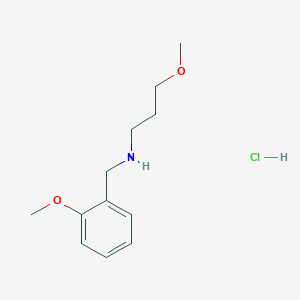![molecular formula C14H24ClNO3 B3086213 Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158589-91-3](/img/structure/B3086213.png)
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and butylamine.
Reaction Conditions: The key reaction involves the condensation of 2,3,4-trimethoxybenzaldehyde with butylamine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine.
Analyse Chemischer Reaktionen
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated as a potential lead compound for the development of novel therapeutics targeting specific diseases.
Biological Research: The compound’s ability to interact with various biological targets makes it valuable in studying cellular pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride can be compared with other similar compounds, such as:
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine: This compound lacks the hydrochloride group but shares similar structural features.
2,3,4-Trimethoxybenzylamine: Another compound with a similar aromatic ring structure but different substituents.
The unique combination of the butyl group and the trimethoxyphenyl moiety in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-5-6-9-15-10-11-7-8-12(16-2)14(18-4)13(11)17-3;/h7-8,15H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKGVDOYUDXWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=C(C=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086131.png)



amine hydrochloride](/img/structure/B3086163.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
amine hydrochloride](/img/structure/B3086172.png)


![(propan-2-yl)[(pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B3086189.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)

amine hydrochloride](/img/structure/B3086198.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)
